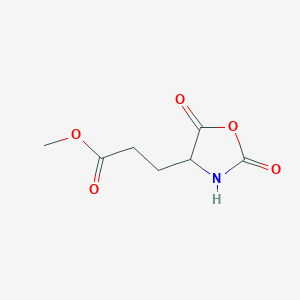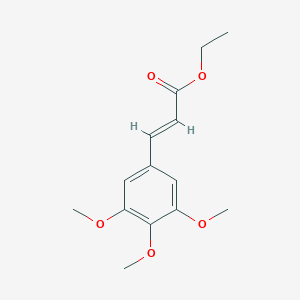
4-tert-Butylcyclohexanone diethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-tert-Butylcyclohexanone diethyl acetal is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar structures. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves a cyclic amino acid ester, which shares a tert-butyl group and a cyclic structure with 4-tert-Butylcyclohexanone diethyl acetal . Additionally, the [4 + 2] cycloaddition reaction involving 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene and methyl acrylate to produce various cyclohexene derivatives indicates the reactivity of tert-butyl substituted cyclohexanone compounds under cycloaddition conditions .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including intramolecular lactonization, cycloaddition, and silylation. The first paper describes the synthesis of a bicyclic compound through an intramolecular reaction, starting from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt . The second paper outlines a Diels-Alder reaction, a type of [4 + 2] cycloaddition, to create cyclohexene derivatives from a highly reactive diene and methyl acrylate . These methods could potentially be adapted for the synthesis of 4-tert-Butylcyclohexanone diethyl acetal by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The presence of diastereomers in a 1:1 ratio in the crystal suggests that similar compounds like 4-tert-Butylcyclohexanone diethyl acetal may also exhibit chirality and the potential for diastereomeric mixtures.
Chemical Reactions Analysis
The papers indicate that tert-butyl substituted cyclohexanone compounds can participate in various chemical reactions, including cycloaddition and subsequent transformations like silylation, reduction, and hydrolysis . These reactions are crucial for modifying the chemical structure and introducing new functional groups, which could be relevant for the chemical manipulation of 4-tert-Butylcyclohexanone diethyl acetal.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-tert-Butylcyclohexanone diethyl acetal are not directly reported, the properties of structurally related compounds can provide some insights. For example, the density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to be 1.350 g/cm³ at 123 K . The presence of tert-butyl groups is known to influence the hydrophobicity and steric effects in molecules, which can affect solubility, boiling points, and reactivity. The cyclohexene derivatives synthesized in the second paper may have similar solubility and reactivity profiles due to the presence of the cyclohexanone core and substituted groups .
科学的研究の応用
Hydrogen Transfer and Aldol Condensation
The reduction of 4-tert-butylcyclohexanone into 4-tert-butylcyclohexanol by reaction with isopropanol at high temperatures has been studied using solid bases. This process is crucial in the hydrogen transfer reduction and aldol condensation, indicating the substance's utility in catalysis by basic sites. Such research sheds light on the fundamental mechanisms of chemical transformations involving 4-tert-butylcyclohexanone diethyl acetal (Lopez, Valente, Clacens, & Figuéras, 2002).
Oxidation Reactions
4-tert-Butylcyclohexanol, produced from 4-tert-butylcyclohexanone diethyl acetal, can be rapidly oxidized using swimming pool bleach. This method is noteworthy for its simplicity and effectiveness, introducing students to heterocyclic compounds not typically discussed in introductory courses (Dip, Gethers, Rice, & Straub, 2018).
Acetalization of Cyclic Ketones
The acetalization of 4-tert-butylcyclohexanone with glycol using SO4²-/SnO2/SBA-15 catalysts has been studied. The research demonstrates the enhanced catalytic activity of these catalysts, indicating their potential use in transforming cyclic ketones like 4-tert-butylcyclohexanone diethyl acetal into corresponding products (Na et al., 2013).
Stereoselective Hydrogenation
Research on the stereoselective hydrogenation of 4-tert-butylphenols, including derivatives of 4-tert-butylcyclohexanone diethyl acetal, shows promising results in producing specific isomers. This type of research is crucial for applications in the pharmaceutical and perfumery industries where specific isomer properties are desired (Shimizu, Fukazawa, Shida, & Atobe, 2022).
Safety And Hazards
The safety data sheet for 4-tert-Butylcyclohexanone diethyl acetal indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
特性
IUPAC Name |
4-tert-butyl-1,1-diethoxycyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-6-15-14(16-7-2)10-8-12(9-11-14)13(3,4)5/h12H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXNUWFLGKEKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC(CC1)C(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172465 |
Source


|
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcyclohexanone diethyl acetal | |
CAS RN |
1900-58-9 |
Source


|
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Butylcyclohexanone diethyl ketal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

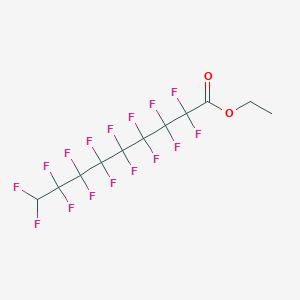
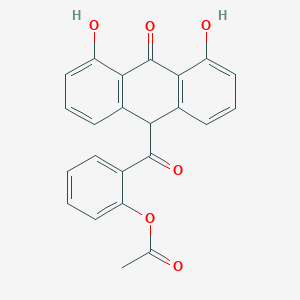
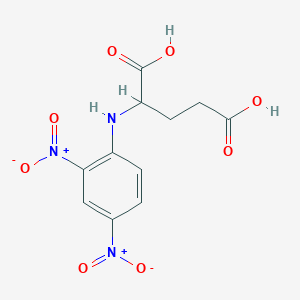
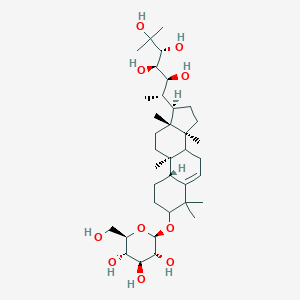
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
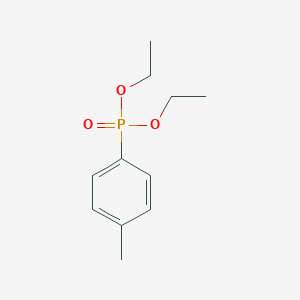
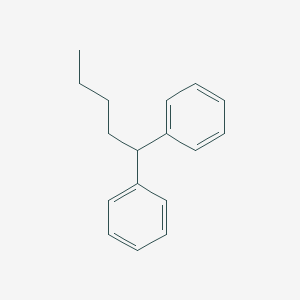

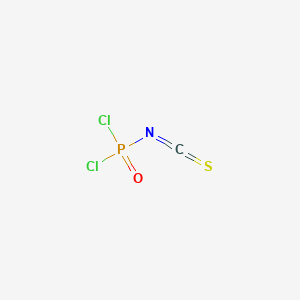
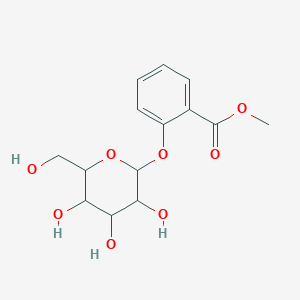
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
